Cas no 642-96-6 (benzene-1,2,3,4-tetrol)

benzene-1,2,3,4-tetrol 化学的及び物理的性質
名前と識別子
-
- 1,2,3,4-Tetrahydroxy-benzol
- 1,2,3,4-tetrahydroxybenzene
- Benzen-1,2,3,4-tetraol
- benzene-1,2,3,4-tetraol
- benzenetetraol
- tetrahydroxybenzene
- trihydroxyphenol
- benzene-1,2,3,4-tetrol
- 1,2,3,4-Benzenetetrol
- Benzenetetrol
- EN300-1869021
- 642-96-6
- DTXSID40343226
- CHEBI:193965
- 1,2,3,4-Benzenetetrol #
- 3,4-dihydroxy-catechol
- SCHEMBL338346
- 980-791-5
- DTXCID00294306
-
- インチ: InChI=1S/C6H6O4/c7-3-1-2-4(8)6(10)5(3)9/h1-2,7-10H
- InChIKey: VERMEZLHWFHDLK-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1O)O)O)O
計算された属性
- せいみつぶんしりょう: 142.02700
- どういたいしつりょう: 142.02660867g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- PSA: 80.92000
- LogP: 0.50900
benzene-1,2,3,4-tetrol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869021-0.1g |
benzene-1,2,3,4-tetrol |
642-96-6 | 0.1g |
$892.0 | 2023-09-18 | ||
Enamine | EN300-1869021-5.0g |
benzene-1,2,3,4-tetrol |
642-96-6 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1869021-2.5g |
benzene-1,2,3,4-tetrol |
642-96-6 | 2.5g |
$1988.0 | 2023-09-18 | ||
Enamine | EN300-1869021-0.25g |
benzene-1,2,3,4-tetrol |
642-96-6 | 0.25g |
$933.0 | 2023-09-18 | ||
Enamine | EN300-1869021-1g |
benzene-1,2,3,4-tetrol |
642-96-6 | 1g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1869021-1.0g |
benzene-1,2,3,4-tetrol |
642-96-6 | 1g |
$1014.0 | 2023-06-03 | ||
Enamine | EN300-1869021-10.0g |
benzene-1,2,3,4-tetrol |
642-96-6 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1869021-0.5g |
benzene-1,2,3,4-tetrol |
642-96-6 | 0.5g |
$974.0 | 2023-09-18 | ||
Enamine | EN300-1869021-0.05g |
benzene-1,2,3,4-tetrol |
642-96-6 | 0.05g |
$851.0 | 2023-09-18 | ||
Enamine | EN300-1869021-10g |
benzene-1,2,3,4-tetrol |
642-96-6 | 10g |
$4360.0 | 2023-09-18 |
benzene-1,2,3,4-tetrol 関連文献
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Ibon Alkorta,José Elguero Org. Biomol. Chem. 2006 4 3096
-
Abdelsamed I. Elshamy,Tarik A. Mohamed,Mahmoud A. A. Ibrahim,Mohamed A. M. Atia,Tatsuro Yoneyama,Akemi Umeyama,Mohamed-Elamir F. Hegazy RSC Adv. 2021 11 20151
benzene-1,2,3,4-tetrolに関する追加情報
Benzene-1,2,3,4-tetrol (CAS No. 642-96-6): An Overview of Its Structure, Properties, and Applications
Benzene-1,2,3,4-tetrol (CAS No. 642-96-6) is a multifunctional organic compound that has garnered significant attention in the fields of chemistry and biochemistry due to its unique structural properties and potential applications. This compound, also known as 1,2,3,4-tetrahydroxybenzene, is a derivative of benzene with four hydroxyl groups attached to the aromatic ring. The presence of these hydroxyl groups imparts distinct chemical and physical characteristics that make it a valuable molecule in various research and industrial contexts.
The molecular formula of benzene-1,2,3,4-tetrol is C6H6O4, and its molecular weight is approximately 154.11 g/mol. The compound is a white crystalline solid at room temperature and has a melting point of around 175°C. Its solubility in water is moderate, and it is more soluble in organic solvents such as ethanol and acetone. These physical properties are crucial for its handling and application in laboratory settings.
In terms of chemical reactivity, benzene-1,2,3,4-tetrol exhibits high reactivity due to the presence of multiple hydroxyl groups. These groups can participate in various chemical reactions, including esterification, etherification, and oxidation. The compound's ability to form stable complexes with metal ions also makes it an interesting candidate for coordination chemistry studies.
Recent research has focused on the potential biological activities of benzene-1,2,3,4-tetrol. Studies have shown that this compound possesses antioxidant properties, which can be attributed to its ability to scavenge free radicals. Free radicals are highly reactive species that can cause cellular damage and contribute to various diseases such as cancer and neurodegenerative disorders. The antioxidant activity of benzene-1,2,3,4-tetrol has been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Beyond its antioxidant properties, benzene-1,2,3,4-tetrol has also been investigated for its potential as a precursor in the synthesis of more complex molecules. For example, it can be used as a building block in the synthesis of polyphenols and other natural products with therapeutic potential. The versatility of this compound in synthetic chemistry makes it an attractive starting material for researchers aiming to develop new drugs or materials.
In the pharmaceutical industry, benzene-1,2,3,4-tetrol has shown promise as a lead compound for drug discovery. Its ability to form stable complexes with metal ions has led to its exploration as a potential chelating agent for metal-based therapeutics. Additionally, the compound's antioxidant properties make it a candidate for developing treatments for oxidative stress-related conditions.
The environmental impact of benzene-1,2,3,4-tetrol is another area of interest. Studies have evaluated its biodegradability and toxicity to ensure that it can be used safely in industrial processes without causing significant environmental harm. Preliminary results suggest that the compound is biodegradable under aerobic conditions and does not exhibit high toxicity to aquatic organisms.
In conclusion, benzene-1,2,3,4-tetrol (CAS No. 642-96-6) is a versatile organic compound with a wide range of applications in chemistry and biochemistry. Its unique structural features and chemical properties make it an important molecule for both fundamental research and practical applications. Ongoing studies continue to uncover new aspects of its behavior and potential uses, highlighting its significance in the scientific community.
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